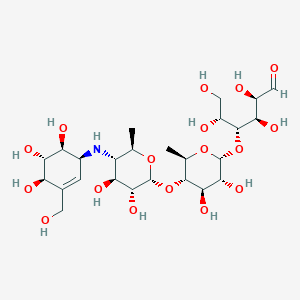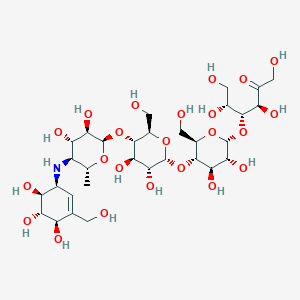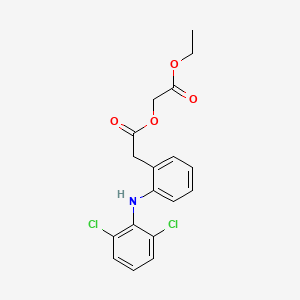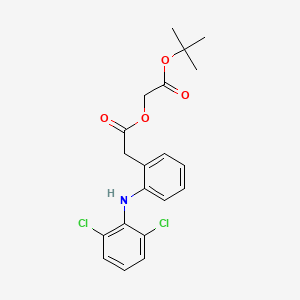![molecular formula C25H29Cl2N3O2S B602205 7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride CAS No. 913612-38-1](/img/structure/B602205.png)
7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a quinolinone, a piperazine, and a benzo[b]thiophene moiety . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving the coupling of the different moieties .Molecular Structure Analysis
The compound contains a quinolinone, a piperazine, and a benzo[b]thiophene moiety . These structures could potentially interact with various biological targets .Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationship
- The compound exhibits notable structural significance in medicinal chemistry, with its derivatives playing a crucial role across various pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, and anticancer applications. The 7‐chloro‐4‐(piperazin‐1‐yl)quinoline structure, closely related to the compound , is pivotal in the synthesis of these pharmacologically diverse agents (El-Azzouny et al., 2020).
Antimicrobial and Antitubercular Activity
- Derivatives of the compound have demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, with specific derivatives showcasing significant inhibition at minimal inhibitory concentrations. This positions the compound as a key player in the development of antitubercular agents (Marvadi et al., 2019).
Anticancer and Antipsychotic Properties
- The compound's derivatives have also shown promise in anticancer applications, with certain derivatives exhibiting considerable growth inhibition of human cancer cell lines. This indicates a potential role of the compound in the synthesis of novel anticancer agents (Harishkumar et al., 2018). Additionally, a specific derivative demonstrated a promising pharmacological profile as an antipsychotic, showing balanced in vitro activities on dopamine and serotonin receptors, suggesting its potential in psychiatric disorder treatment (Xu et al., 2018).
Enabling Efficient Synthesis Methods
- The compound is integral in enabling efficient synthesis methods. For instance, it plays a crucial role in the improved one-pot synthesis of certain intermediates, which are pivotal in the production of antihypertensive agents. This showcases the compound's significance in streamlining pharmaceutical production processes (Ramesh et al., 2006).
Orientations Futures
Propriétés
Numéro CAS |
913612-38-1 |
|---|---|
Formule moléculaire |
C25H29Cl2N3O2S |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;dihydrochloride |
InChI |
InChI=1S/C25H27N3O2S.2ClH/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24;;/h3-10,17-18H,1-2,11-16H2,(H,26,29);2*1H |
Clé InChI |
XFZHLEXUSDOLPT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4.Cl |
SMILES canonique |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4.Cl.Cl |
Pureté |
98% |
Synonymes |
7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl)butoxy]-2(1H)-Quinolinone dihydrochloride; 7-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one dihydrochloride |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








